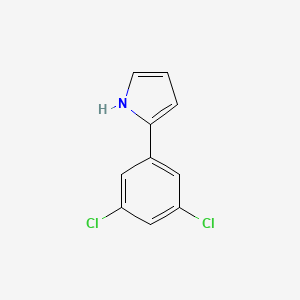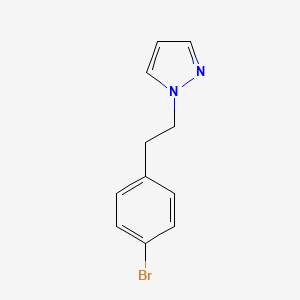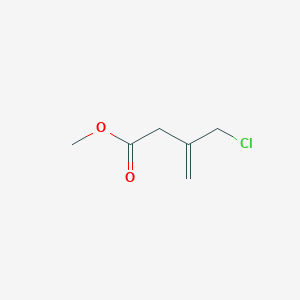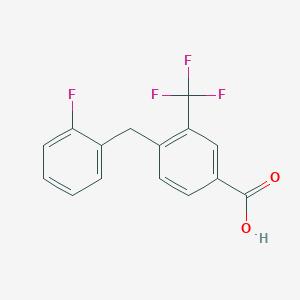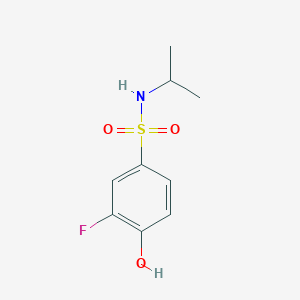
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a difluorophenoxy group attached to a dimethyl-ethylamine moiety, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride typically involves the reaction of 2,4-difluorophenol with 1,1-dimethyl-ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as automated reactors and real-time monitoring systems, helps in optimizing the reaction parameters and scaling up the production while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenoxy group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenoxy oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride involves its interaction with specific molecular targets. The difluorophenoxy group is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate their mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Difluorophenoxyacetic acid
- 2,4-Difluorophenoxypropionic acid
Uniqueness
What sets 2-(2,4-Difluorophenoxy)-1,1-dimethyl-ethylamine hydrochloride apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. Its difluorophenoxy group, combined with the dimethyl-ethylamine moiety, offers a unique profile that makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H14ClF2NO |
|---|---|
Peso molecular |
237.67 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenoxy)-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-10(2,13)6-14-9-4-3-7(11)5-8(9)12;/h3-5H,6,13H2,1-2H3;1H |
Clave InChI |
BFLMCUJTDLEFDK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COC1=C(C=C(C=C1)F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
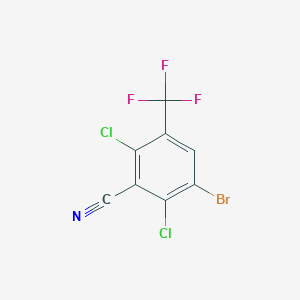
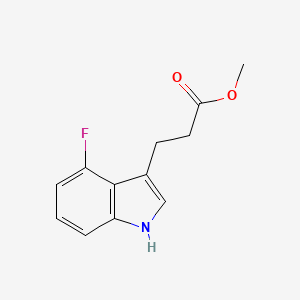
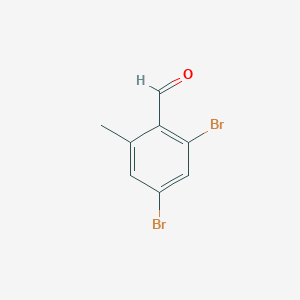
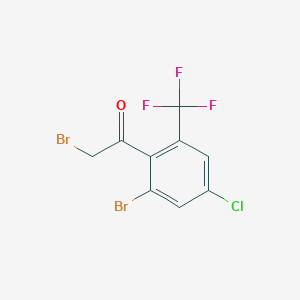
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)

